Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-
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Overview
Description
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- is a halogenated alkane with the molecular formula C6H2BrClF12. This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- typically involves the halogenation of hexane derivatives. One common method is the stepwise halogenation of hexane, where each halogen is introduced sequentially under controlled conditions. For example, fluorination can be achieved using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF3) at elevated temperatures. Bromination and chlorination can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced halogenation techniques, such as photochemical halogenation, can also be employed to achieve high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are typical reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Alcohols, ethers, and other substituted derivatives.
Elimination: Alkenes and dienes.
Reduction: Alkanes and partially halogenated alkanes.
Scientific Research Applications
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce multiple halogen atoms into organic molecules.
Biology: Employed in studies involving halogenated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in the development of halogenated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms can enhance the compound’s ability to form strong halogen bonds with other molecules, influencing its reactivity and binding affinity. These interactions can affect enzymatic activity, protein folding, and membrane permeability, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-6-chlorohexane: A simpler halogenated hexane with only bromine and chlorine atoms.
1,1,2,2-Tetrafluoroethane: A fluorinated alkane with fewer fluorine atoms.
1-Chloro-6-bromohexane: Another halogenated hexane with a different halogen arrangement.
Uniqueness
Hexane, 1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its thermal stability and resistance to chemical degradation, making it valuable for applications requiring robust and durable materials.
Properties
IUPAC Name |
1-bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrClF12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUGJPLXNTDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrClF12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451956 |
Source
|
Record name | 1-Bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105198-06-9 |
Source
|
Record name | 1-Bromo-6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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